4-Methoxy-3-methylthiophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

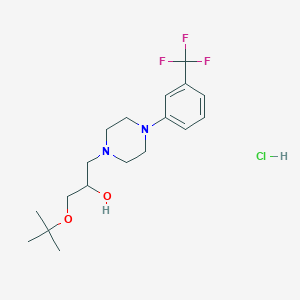

4-Methoxy-3-methylphenol is a chemical compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is also known by other names such as 4-Methoxy-3-methylphenol, Phenol, 4-methoxy-3-methyl-, and 3-Methyl-4-methoxyphenol .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group attached to a methoxy group and a methyl group . The exact structure can be represented by the formula CHO .Physical And Chemical Properties Analysis

4-Methoxy-3-methylphenol has a refractive index of n20/D 1.5831 (lit.) . It has a boiling point of 100-103 °C/13 mmHg (lit.) and a density of 1.14 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Chemical Properties

- 4-Methoxy-3-methylthiophenol is involved in various chemical syntheses and transformations. For instance, it plays a role in the preparation of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere of α,α,α-trifluoro-m-cresol (Karp, G. et al., 2000). Additionally, it is used in the synthesis of 4,4′-dimethoxy-3,3′-bithiophene, demonstrating its utility in forming complex thiophene-based structures (Zuo, H. et al., 2015).

Aroma Compound in Fruits

- 4-Methoxy-3-methylthiophenol has been identified as a significant aroma compound in blackcurrant berries (Ribes nigrum L.), contributing to the characteristic aroma of these fruits. This discovery was made possible by advanced analytical techniques (Jung, K. et al., 2016).

Application in Electronic Industry

- The compound is utilized in the electronic industry for the development of new synthetic organic materials. This application is highlighted in studies involving the direct regioselective C-H arylation of 3-methoxythiophene, showcasing its potential in creating advanced electronic components (Borghese, A. et al., 2006).

Polymerization and Material Science

- In material science, 4-Methoxy-3-methylthiophenol is used in the process of electropolymerization and the development of electrochromic electrodes. Studies have explored its incorporation with nano- and mesoporous TiO2 films to form nanocomposite electrochromic electrodes, enhancing the stability and efficiency of these materials (Ma, L. et al., 2008).

Photophysical Properties

- Research into the photophysical properties of derivatives of 4-Methoxy-3-methylthiophenol, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has revealed unique luminescence properties. These studies are significant in understanding the quantum yields and excited-state proton transfer, relevant in photophysics and photochemistry (Kim, S. et al., 2021).

Electropolymerization Studies

- It is also a subject of interest in electropolymerization studies, as seen in the electrochemical preparation of PMeT/TiO2 nanocomposite electrochromic electrodes. These studies aim to enhance the long-term stability and performance of electrochromic devices (Asami, R. et al., 2006).

Safety and Hazards

4-Methoxy-3-methylphenol is classified as having acute toxicity when ingested, inhaled, or comes into contact with the skin . It can cause eye irritation and skin sensitization . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

将来の方向性

4-Methoxy-3-methylthiophenol and similar compounds have potential applications in various industries, including plastics, adhesives, and coatings . They can also serve as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

特性

IUPAC Name |

4-methoxy-3-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVITXHRHLDUBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylthiophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)